4-{4-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the benzothieno[2,3-b]pyridine core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor.
Introduction of the 2-fluorobenzyl group: This step usually involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with a phenolic intermediate.
Final coupling and cyclization: The final step involves coupling the intermediate with a phenyl group and cyclizing to form the hexahydro structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halides or alkyl groups, into the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce fully saturated hydrocarbons.
Scientific Research Applications
4-{4-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Material Science: Its unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-{4-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity, while the benzothieno[2,3-b]pyridine core provides structural stability. This compound can modulate biological pathways by inhibiting or activating specific proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[(2-chlorobenzyl)oxy]phenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one
- 4-{4-[(2-methylbenzyl)oxy]phenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one
Uniqueness
The presence of the fluorobenzyl group in 4-{4-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one distinguishes it from similar compounds. This group enhances its lipophilicity and binding affinity, making it more effective in certain applications.
Properties
Molecular Formula |
C24H22FNO2S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-[4-[(2-fluorophenyl)methoxy]phenyl]-3,4,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C24H22FNO2S/c25-20-7-3-1-5-16(20)14-28-17-11-9-15(10-12-17)19-13-22(27)26-24-23(19)18-6-2-4-8-21(18)29-24/h1,3,5,7,9-12,19H,2,4,6,8,13-14H2,(H,26,27) |
InChI Key |
QEKHOXVVWYZFQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC(=O)CC3C4=CC=C(C=C4)OCC5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.